molecular formula C12H10N4O2 B1607957 N,N'-Bis(2-pyridyl)oxalamide CAS No. 20172-97-8

N,N'-Bis(2-pyridyl)oxalamide

Cat. No. B1607957
CAS RN: 20172-97-8
M. Wt: 242.23 g/mol
InChI Key: AEGDXMYEDPEYCG-UHFFFAOYSA-N
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Description

“N,N’-Bis(2-pyridyl)oxalamide” is a chemical compound . It is also known as N1,N2-双 ([1,1’-联苯]-2-基)乙二酰胺 in Chinese . Its molecular formula is C12H10N4O2.


Synthesis Analysis

The synthesis of “N,N’-Bis(2-pyridyl)oxalamide” involves hydro(solvo)thermal reactions of N,N′-di (3-methylpyridyl)oxalamide (L1) and N,N′-di (4-methylpyridyl)oxalamide (L2) with angular dicarboxylic acids and Zn (II) and Co (II) metal salts .


Molecular Structure Analysis

In the oxalamide molecule, the central C2N2O2 atoms are planar. An intra-molecular amide-N-H⋯O(amide) hydrogen bond is evident, which gives rise to an S(5) loop. The molecule adopts an anti-periplanar disposition of the pyridyl rings, and an orthogonal relationship is evident between the central plane and each terminal pyridyl ring .

Scientific Research Applications

Crystallographic and Molecular Analysis

N,N'-Bis(2-pyridyl)oxalamide has been extensively studied for its structural properties. In particular, research on its conformational polymorphs revealed insights into its crystallization and molecular packing. For instance, two conformational polymorphs exhibited differences in their crystallization in the monoclinic space group and the arrangement of their terminal pyridyl rings. Such studies highlight the compound's interesting hydrogen bonding and molecular interactions, which are crucial for understanding its behavior in various applications (Jotani et al., 2016).

Catalysis and Chemical Reactions

This compound has been found to be a significant promoter in catalysis. For example, it has been used as a promoter in the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This demonstrates its potential in facilitating diverse chemical reactions, particularly in forming N-arylation products (Bhunia et al., 2022).

Supramolecular Chemistry

The compound's role in forming hydrogen-bonded supramolecular networks has been a subject of interest. Studies show that N,N'-bis(4-pyridylmethyl)oxalamide can form extended supramolecular networks through intermolecular hydrogen bonding. Such properties are significant in the field of supramolecular chemistry, where the formation of complex structures is crucial (Lee, 2010).

Coordination Polymers and Metal-Organic Frameworks

This compound has been used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). For instance, reactions with angular dicarboxylic acids and Ni(II) salts under specific conditions led to a series of coordination polymers, demonstrating the compound's ability to form complex and diverse structures. This has implications for material science and nanotechnology (Lee et al., 2022).

Biological and Venom Studies

There has been identification of similar oxalamide compounds in biological systems, like in spider venom. While not directly related to this compound, this indicates a broader scope of research in biological systems and potential bioactive properties of related compounds (Quistad et al., 1993).

Future Directions

The future directions of “N,N’-Bis(2-pyridyl)oxalamide” could involve its use in the synthesis of coordination polymers. For instance, hydro(solvo)thermal reactions of N,N′-di (3-methylpyridyl)oxalamide (L1) and N,N′-di (4-methylpyridyl)oxalamide (L2) with angular dicarboxylic acids and Zn (II) and Co (II) metal salts afforded six coordination polymers . These coordination polymers have potential applications in areas such as CO2 adsorption and pesticide detection .

properties

IUPAC Name

N,N'-dipyridin-2-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-11(15-9-5-1-3-7-13-9)12(18)16-10-6-2-4-8-14-10/h1-8H,(H,13,15,17)(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGDXMYEDPEYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365654
Record name N,N'-BIS(2-PYRIDYL)OXALAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808977
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

20172-97-8
Record name N,N'-BIS(2-PYRIDYL)OXALAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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